3-Bromo-2,4-dichlorobenzenesulfonyl chloride

Analytical Chemistry Procurement Quality Control

3-Bromo-2,4-dichlorobenzenesulfonyl chloride is a polyhalogenated sulfonyl chloride whose unique 3-bromo-2,4-dichloro arrangement is critical for Pd-catalyzed desulfitative heteroarene arylation (60–85% yield) and ortho-directed C–H sulfonylation, preserving C–Br/C–Cl handles for iterative cross-coupling. Substitution with other dihalo sulfonyl chlorides fails to replicate this selectivity. Available in 250 mg–25 g with ≥97% purity, stored under inert gas and shipped under ambient/hazard class 8 conditions. Perfect for building bi(hetero)aryl intermediates and sulfonamide-based agrochemical screening decks.

Molecular Formula C6H2BrCl3O2S
Molecular Weight 324.39
CAS No. 1349708-80-0
Cat. No. B2771305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dichlorobenzenesulfonyl chloride
CAS1349708-80-0
Molecular FormulaC6H2BrCl3O2S
Molecular Weight324.39
Structural Identifiers
SMILESC1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)Br)Cl
InChIInChI=1S/C6H2BrCl3O2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H
InChIKeyKDSCCBGEIBGKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2,4-dichlorobenzenesulfonyl Chloride (CAS 1349708-80-0) Procurement and Technical Overview


3-Bromo-2,4-dichlorobenzenesulfonyl chloride (CAS 1349708-80-0) is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C₆H₂BrCl₃O₂S and a molecular weight of 324.41 g/mol . This compound features a benzenesulfonyl chloride core substituted with one bromo and two chloro groups at the 3-, 2-, and 4-positions, respectively. The sulfonyl chloride moiety confers high electrophilic reactivity toward nucleophiles, enabling the formation of sulfonamide and sulfonate ester linkages . Its polyhalogenated aromatic framework provides distinct physicochemical properties and synthetic handles for further functionalization, positioning it as a versatile building block in organic synthesis [1].

Why Generic Substitution Fails for 3-Bromo-2,4-dichlorobenzenesulfonyl Chloride (CAS 1349708-80-0)


Simple substitution of 3-bromo-2,4-dichlorobenzenesulfonyl chloride with alternative polyhalogenated benzenesulfonyl chlorides (e.g., 2,4-dichlorobenzenesulfonyl chloride, 4-bromo-2,6-dichlorobenzenesulfonyl chloride, or 4-bromo-2-chlorobenzenesulfonyl chloride) is not possible due to fundamental differences in substitution pattern, halogen identity, and electronic properties that critically influence reactivity, selectivity, and downstream synthetic utility [1]. The unique 3-bromo-2,4-dichloro substitution pattern establishes a distinct electronic environment that governs nucleophilic substitution kinetics, Pd-catalyzed cross-coupling behavior, and the preservation of halogen handles during multi-step syntheses [2]. Even compounds within the same halogen class exhibit divergent performance in key transformations such as Pd-catalyzed desulfitative arylation and ortho-directed C–H bond sulfonylation, directly impacting reaction yields, chemoselectivity, and the feasibility of subsequent derivatization steps [3].

Quantitative Differentiation Evidence for 3-Bromo-2,4-dichlorobenzenesulfonyl Chloride (CAS 1349708-80-0)


Commercial Purity and Analytical Characterization Benchmarking

Commercially available 3-bromo-2,4-dichlorobenzenesulfonyl chloride is supplied at high purity levels (97–98%) with batch-specific analytical data (NMR, HPLC, GC) from reputable vendors . This purity grade is comparable to or exceeds that of common analogs such as 2,4-dichlorobenzenesulfonyl chloride (CAS 16271-33-3), which is also typically offered at 98% purity . The availability of detailed analytical certificates ensures reproducibility in sensitive synthetic applications.

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Reactivity in Palladium-Catalyzed Desulfitative Arylation

In Pd-catalyzed desulfitative arylation of heteroarenes, (poly)halobenzenesulfonyl chlorides including 3-bromo-2,4-dichlorobenzenesulfonyl chloride undergo coupling with moderate to high yields while preserving C–Br and C–Cl bonds for subsequent transformations [1]. Comparative studies with 2-, 3-, and 4-bromobenzenesulfonyl chlorides reveal that the position of the bromo substituent exerts only a minor influence on reaction yields, indicating that the 3-bromo-2,4-dichloro pattern does not adversely affect coupling efficiency relative to simpler monobromo analogs [2]. Yields for such transformations are reported in the range of 60–85% under standard conditions (Pd(OAc)₂, ligand, base, solvent), demonstrating robust performance.

Cross-Coupling Synthetic Methodology C–H Functionalization

Chemoselective C–H Bond Sulfonylation in Polyhalogenated Systems

In Pd-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines, (poly)halobenzenesulfonyl chlorides, including 3-bromo-2,4-dichlorobenzenesulfonyl chloride, deliver halo-substituted diarylsulfones in good to high yields without cleavage of C–F, C–Cl, C–Br, or C–I bonds [1]. This chemoselectivity is a defining feature of the polyhalogenated sulfonyl chloride class and is not universally observed with less halogenated or non-halogenated analogs, which may undergo undesired side reactions under similar conditions.

C–H Activation Sulfonylation Chemoselectivity

Structural Differentiation via Halogen Substitution Pattern

The 3-bromo-2,4-dichloro substitution pattern imparts a unique combination of steric and electronic effects. Compared to 2,4-dichlorobenzenesulfonyl chloride (CAS 16271-33-3), which lacks the bromine atom, the target compound offers an additional site for functionalization (the C–Br bond) while maintaining a similar sulfonyl chloride reactivity profile . Relative to 4-bromo-2,6-dichlorobenzenesulfonyl chloride (CAS 33494-81-0), the different substitution pattern alters the electronic distribution on the aromatic ring, which can influence reaction rates in nucleophilic substitution and cross-coupling events .

Structure-Activity Relationship Medicinal Chemistry Agrochemicals

Optimal Application Scenarios for 3-Bromo-2,4-dichlorobenzenesulfonyl Chloride (CAS 1349708-80-0)


Synthesis of Polyhalogenated Bi(hetero)aryl Frameworks via Pd-Catalyzed Desulfitative Arylation

Employ 3-bromo-2,4-dichlorobenzenesulfonyl chloride as a coupling partner in Pd-catalyzed desulfitative arylation of heteroarenes to construct polyhalogenated bi(hetero)aryls. The reaction proceeds with moderate to high yields (60–85%) and preserves C–Br and C–Cl bonds for subsequent derivatization [1]. This method is particularly valuable for synthesizing building blocks used in medicinal chemistry and materials science, where halogen handles are required for late-stage functionalization.

Ortho-Directed C–H Bond Sulfonylation for Diarylsulfone Synthesis

Utilize 3-bromo-2,4-dichlorobenzenesulfonyl chloride in Pd-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines to access halo-substituted diarylsulfones [2]. The reaction conditions (Pd(OAc)₂, Ag₂CO₃, Cu(OAc)₂) are compatible with C–Br and C–Cl bonds, enabling the retention of halogen atoms for further cross-coupling reactions. This scenario is ideal for the stepwise construction of complex sulfone-containing molecules.

Preparation of Sulfonamide and Sulfonate Ester Derivatives for Agrochemical Lead Optimization

React 3-bromo-2,4-dichlorobenzenesulfonyl chloride with amines or alcohols to generate structurally diverse sulfonamide or sulfonate ester libraries . The polyhalogenated aromatic core enhances lipophilicity and metabolic stability, making these derivatives attractive candidates for herbicide and fungicide development. The preserved C–Br bond allows for further diversification via cross-coupling.

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